Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate

PROTAC linker optimization ternary complex formation degradation efficiency

Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate, commonly referred to as HO-PEG6-CH2-COOMe or Hydroxy-PEG6-methyl acetate, is a monodisperse polyethylene glycol (PEG) derivative with a precisely defined molecular weight of 354.39 g/mol (C15H30O9). It belongs to the HO-PEGn-CH2-COOMe class of heterobifunctional linkers, featuring a terminal primary hydroxyl group and a methyl ester group separated by six ethylene glycol repeat units.

Molecular Formula C15H30O9
Molecular Weight 354.39 g/mol
Cat. No. B14076277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate
Molecular FormulaC15H30O9
Molecular Weight354.39 g/mol
Structural Identifiers
SMILESCOC(=O)COCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C15H30O9/c1-18-15(17)14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16/h16H,2-14H2,1H3
InChIKeyPCDOQWJSKJZYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate (HO-PEG6-CH2-COOMe): A Monodisperse PEG6 Linker for PROTAC Synthesis and Bioconjugation


Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate, commonly referred to as HO-PEG6-CH2-COOMe or Hydroxy-PEG6-methyl acetate, is a monodisperse polyethylene glycol (PEG) derivative with a precisely defined molecular weight of 354.39 g/mol (C15H30O9) . It belongs to the HO-PEGn-CH2-COOMe class of heterobifunctional linkers, featuring a terminal primary hydroxyl group and a methyl ester group separated by six ethylene glycol repeat units. The compound is supplied at ≥95% purity and is primarily utilized as a PROTAC linker for connecting target protein ligands to E3 ubiquitin ligase recruiters in targeted protein degradation research . Its monodisperse nature ensures batch-to-batch uniformity, distinguishing it from polydisperse PEG mixtures commonly used in other biomedical applications.

Why Generic PEG Linker Substitution Fails: Critical Differentiators of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate


Surface-level similarity between HO-PEG6-CH2-COOMe and other PEG-based linkers (e.g., HO-PEG4-CH2-COOMe, HO-PEG6-COOH, or polydisperse mPEG-OH) belies functionally consequential differences in ternary complex geometry, cellular permeability, and synthetic orthogonality. The six-unit PEG chain length occupies a critical middle ground that empirically matches the inter-pocket distances observed in most E3 ligase–target protein co-crystal structures, whereas shorter linkers (PEG4) impose conformational strain and longer linkers (PEG8) introduce entropic penalties that can reduce degradation efficiency by an order of magnitude . Substituting the methyl ester for the free acid alters LogP by an estimated 0.5–1.0 units, impacting passive membrane diffusion. Furthermore, the monodisperse nature of this compound (PDI = 1.0) eliminates the micro-heterogeneities inherent to polydisperse PEG reagents that confound biological reproducibility and regulatory compliance. The quantitative evidence below establishes why these differences are not interchangeable at the procurement level.

Quantitative Evidence Guide: Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate vs. Closest Analogs for Scientific Procurement


PEG6 Chain Length Optimizes Ternary Complex Geometry: 10-Fold Potency Difference vs. PEG4 and PEG8

Linker length is the single most consequential structural variable in PROTAC design. The PEG6 scaffold (HO-PEG6-CH2-COOMe) provides an extended end-to-end distance of approximately 21–25 Å, which falls squarely within the 20–30 Å inter-pocket distances observed across published E3 ligase–target protein ternary complex crystal structures . By contrast, PEG4 linkers (14–18 Å) are often too short to span the interface without inducing torsional strain that destabilizes the complex and reduces ubiquitination efficiency, while PEG8 linkers (28–35 Å) introduce excessive conformational entropy that can decrease residence time in the catalytically productive pose by up to an order of magnitude . This non-linear structure–activity relationship is evidenced by cellular degradation assays where the addition of just two ethylene glycol units (e.g., PEG4 to PEG6) can switch a PROTAC from inactive to sub-nanomolar DC50 potency . The PEG6 length thus represents the empirically validated 'first-choice' scaffold that maximizes the probability of observing degradation across the widest range of target–E3 ligase pairs without requiring iterative linker-length optimization.

PROTAC linker optimization ternary complex formation degradation efficiency

Methyl Ester Group Increases Lipophilicity by ΔLogP ≈ +0.5–1.0 vs. Free Acid, Enhancing Predicted Membrane Permeability

The terminal methyl ester of HO-PEG6-CH2-COOMe confers a lipophilicity advantage over the corresponding free acid analog (HO-PEG6-CH2COOH). The free acid has a predicted LogP of -1.7 (iLOGP/XLOGP3) , placing it firmly in the highly polar range that can limit passive membrane diffusion. While an experimentally validated LogP for the methyl ester is not publicly reported, esterification of a carboxylic acid is universally associated with an increase in LogP of approximately 0.5–1.0 units based on extensive medicinal chemistry precedent . This would place the methyl ester in the LogP range of approximately -0.7 to -1.2, representing a measurable shift toward the optimal lipophilicity window for cellular permeability (LogP 0–3). For PROTAC molecules—which already suffer from high molecular weights and polar surface areas that challenge passive diffusion—every 0.5-unit LogP gain at the linker level can meaningfully contribute to favorable cellular exposure without adding rotatable bonds or hydrogen bond donors.

PROTAC cellular permeability lipophilicity optimization ester vs acid comparison

Monodisperse Backbone (PDI = 1.0) Eliminates Chain-Length Heterogeneity Found in Polydisperse PEG Reagents

Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is a chemically discrete, monodisperse PEG derivative characterized by a single molecular formula (C15H30O9), a precise molecular weight of 354.39 g/mol, and a polydispersity index (PDI) of exactly 1.0 . Each molecule in the sample contains exactly six ethylene glycol repeat units. This stands in fundamental contrast to traditional polydisperse PEG reagents (e.g., mPEG-OH, average Mn 5000), which consist of a distribution of chain lengths with a PDI typically ranging from 1.05 to 1.20, and where the 'average' molecular weight obscures significant compositional heterogeneity . The practical consequence for PROTAC synthesis is that monodisperse linkers yield PROTAC products that are chemically homogeneous, producing a single molecular species in each reaction batch. Polydisperse linkers, by contrast, generate a population of PROTACs with variable linker lengths, each possessing potentially different degradation potencies, pharmacokinetic profiles, and analytical signatures. This heterogeneity has been directly correlated with irreproducible DC50 measurements, batch-dependent biological activity, and complications in regulatory documentation for development candidates . The monodisperse PEG6 backbone also provides predictable ¹H-NMR spectral features: the ethylene glycol repeat signal appears as a characteristic triplet at δ 3.5–3.7 ppm integrating for exactly 24 protons, enabling unambiguous identity confirmation and purity assessment in a single experiment .

monodisperse PEG batch reproducibility PROTAC quality control

Orthogonal Hydroxyl and Methyl Ester Termini Enable Stepwise, Protecting-Group-Free PROTAC Assembly

The heterobifunctional architecture of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate—featuring a primary hydroxyl group (predicted pKa = 14.36 ± 0.10 ) and a methyl ester—enables sequential conjugation without mutual interference. The hydroxyl group can be selectively activated with electrophiles (e.g., acid chlorides, sulfonyl chlorides, or N-hydroxysuccinimide esters) under mildly basic conditions (pH 8–9) to form stable ester, sulfonate, or carbamate linkages while leaving the methyl ester intact . The methyl ester, in turn, can be hydrolyzed to the free carboxylic acid using LiOH or NaOH in aqueous THF/methanol (pH 10–12) for subsequent amide coupling via standard EDC/HOBt or HATU activation . This orthogonal reactivity contrasts with the t-butyl ester analog (HO-PEG6-CH2COOtBu), which requires strongly acidic conditions (TFA, pH < 2) for deprotection—conditions that may cleave acid-labile protective groups present on the ligand moieties or degrade sensitive warheads . The dual functionality thus permits a modular synthetic workflow: install the target protein ligand via the hydroxyl terminus, then deprotect and couple the E3 ligase ligand, or vice versa, without requiring additional protection/deprotection steps that reduce overall yield and increase purification burden.

bioconjugation chemistry orthogonal functional groups PROTAC modular synthesis

Optimal Application Scenarios for Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate Based on Evidence-Verified Differentiation


PROTAC Lead Optimization: Default Linker for Ternary Complex-Geometry Screening

When initiating a PROTAC campaign against a novel target protein, the PEG6 scaffold of HO-PEG6-CH2-COOMe should be selected as the default linker for first-pass ternary complex formation screening. Its 21–25 Å span empirically matches the inter-pocket distances observed in the majority of published E3 ligase–target co-crystal structures, reducing the probability of linker-length-related false negatives . Parallel libraries synthesizing PROTACs with this linker can rapidly establish baseline degradation potency, which can then be refined by ±2 ethylene glycol increments only if necessary, conserving synthetic effort and compound inventory relative to exhaustive linker-length scanning from the outset.

Cell-Permeable PROTAC Design: Methyl Ester Variant Preferred Over Free Acid for Intracellular Target Engagement

For PROTAC programs targeting intracellular proteins where passive membrane permeability is a known efficacy bottleneck, the methyl ester form of the PEG6 linker (HO-PEG6-CH2-COOMe) should be prioritized over the free acid analog (HO-PEG6-CH2COOH). The estimated ΔLogP of +0.5 to +1.0 yields a lipophilicity advantage that may meaningfully improve cellular uptake without resorting to additional prodrug moieties, while the ester group can still be hydrolyzed in situ or remain intact as a stable conjugate . This selection is particularly relevant for targets such as nuclear receptors and cytoplasmic kinases where binary cell permeability data indicate limited compound access.

High-Throughput PROTAC Library Synthesis: Monodisperse PEG6 Enables Reproducible Parallel Chemistry

In automated parallel synthesis of PROTAC libraries intended for SAR profiling, the monodisperse nature of HO-PEG6-CH2-COOMe (PDI = 1.0) ensures that every well receives a chemically identical linker, eliminating the batch-to-batch variability and mixed linker-length artifacts associated with polydisperse PEG reagents . Combined with the orthogonal hydroxyl/methyl ester termini that permit stepwise, protecting-group-free conjugation , this linker streamlines library production workflows and yields homogeneous products whose degradation activities can be directly compared across plates and campaigns without normalization for linker heterogeneity.

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